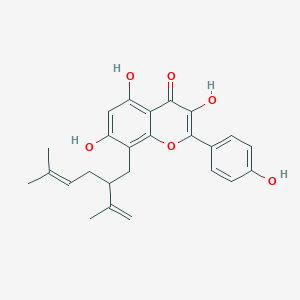
(2S)-4-(hydroxymethyl)pyrrolidine-2-carboxylic acid
Übersicht
Beschreibung
(2S)-4-(hydroxymethyl)pyrrolidine-2-carboxylic acid is a derivative of the amino acid proline, characterized by the presence of a hydroxymethyl group (-CH2OH) attached to the fourth carbon of the proline ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-4-(hydroxymethyl)pyrrolidine-2-carboxylic acid typically involves the hydroxymethylation of L-proline. One common method is the reaction of L-proline with formaldehyde in the presence of a base, such as sodium hydroxide, to introduce the hydroxymethyl group. The reaction is usually carried out in an aqueous medium at room temperature, followed by purification steps to isolate the desired product.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of biocatalysts to achieve higher yields and purity. These methods are designed to meet the demands of large-scale production while maintaining environmental and economic sustainability.
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-4-(hydroxymethyl)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group, resulting in the formation of 4-carboxy-L-proline.
Reduction: The compound can be reduced to form 4-methyl-L-proline.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: 4-carboxy-L-proline
Reduction: 4-methyl-L-proline
Substitution: Various substituted proline derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(2S)-4-(hydroxymethyl)pyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its role in protein structure and function, particularly in collagen stability and folding.
Medicine: It has potential therapeutic applications in the development of drugs targeting collagen-related diseases and as a prodrug for delivering active pharmaceutical ingredients.
Industry: It is used in the production of biodegradable polymers and as a precursor for the synthesis of various fine chemicals.
Wirkmechanismus
The mechanism of action of (2S)-4-(hydroxymethyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. In biological systems, it can be incorporated into proteins, influencing their structure and stability. The hydroxymethyl group can participate in hydrogen bonding and other interactions, affecting the overall conformation and function of the protein. Additionally, it may act as a precursor for the synthesis of other bioactive compounds, modulating various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methyl-L-proline: Lacks the hydroxymethyl group, resulting in different chemical reactivity and biological properties.
4-Carboxy-L-proline: Contains a carboxyl group instead of a hydroxymethyl group, leading to distinct chemical behavior and applications.
Hydroxymethylfurfural: Although not a proline derivative, it shares the hydroxymethyl functional group and is used in different industrial applications.
Uniqueness
(2S)-4-(hydroxymethyl)pyrrolidine-2-carboxylic acid is unique due to its combination of the proline ring structure with a hydroxymethyl group, providing distinct chemical reactivity and biological functions
Eigenschaften
IUPAC Name |
(2S)-4-(hydroxymethyl)pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3/c8-3-4-1-5(6(9)10)7-2-4/h4-5,7-8H,1-3H2,(H,9,10)/t4?,5-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CISMGNUPDUKNQK-AKGZTFGVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C(=O)O)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](NCC1CO)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80562075 | |
| Record name | 4-(Hydroxymethyl)-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80562075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3850-38-2 | |
| Record name | 4-(Hydroxymethyl)-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80562075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





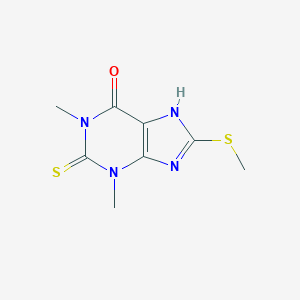
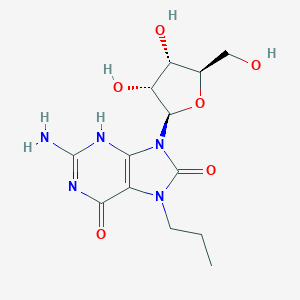
![2-(3-Methoxyphenyl)-2h-thieno-[3,2-e]-1,2-thiazine-6-sulfinamide-1,1-dioxide](/img/structure/B157488.png)
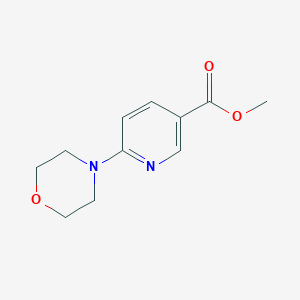
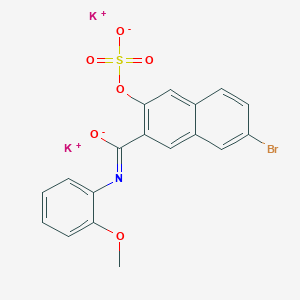
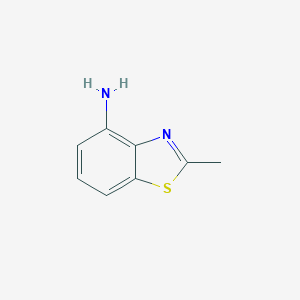
![2-Isopropyl-1H-benzo[d]imidazol-5-amine](/img/structure/B157498.png)

